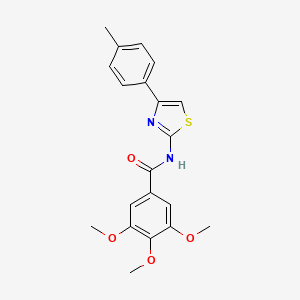
3,4,5-trimethoxy-N-(4-(p-tolyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,4,5-trimethoxy-N-(4-(p-tolyl)thiazol-2-yl)benzamide” is a chemical compound. It is a benzanilide derivative . The structure was identified from spectroscopic and elemental analysis data .
Synthesis Analysis
The compound is derived from p-toluidine and 3,4,5-trimethoxybenzoyl chloride . The structure was unambiguously confirmed by the single crystal X-ray diffraction studies .Molecular Structure Analysis
The molecular structure of the compound was confirmed by single crystal X-ray diffraction studies . The structure is influenced by strong N–H···O hydrogen bonds, augmented by C–H···O contacts generating R 2 1 (6) ring motifs and forming chains of molecules along the b axis . A particularly unusual feature of the packing in this structure is the extensive contribution of C–H···π interactions, involving two hydrogen atoms from each of the methyl groups of the 3- and 5-methoxy substituents .Physical And Chemical Properties Analysis
The compound “3,4,5-trimethoxy-N-(4-(p-tolyl)thiazol-2-yl)benzamide” is a benzanilide derivative . More specific physical and chemical properties are not provided in the available sources.Scientific Research Applications
Anticancer Applications
A study by Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of substituted benzamides, including structures similar to "3,4,5-trimethoxy-N-(4-(p-tolyl)thiazol-2-yl)benzamide". These compounds were tested against four cancer cell lines, demonstrating moderate to excellent anticancer activity. The derivatives exhibited higher anticancer activities than the reference drug, etoposide, in some cases, highlighting their potential as anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Activity
Chawla (2016) reported on the synthesis and antimicrobial evaluation of thiazole benzamide derivatives, including compounds structurally related to the query molecule. The study found that trimethoxy substituted derivatives exhibited good antimicrobial activity, suggesting their potential use in combating microbial infections (Chawla, 2016).
Supramolecular Gelators
Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. The study aimed to elucidate the role of methyl functionality and non-covalent interactions on gelation behavior. Two amides demonstrated gelation towards ethanol/water and methanol/water mixtures, indicating the potential of these compounds in material science and drug delivery systems (Yadav & Ballabh, 2020).
Antioxidant Properties
A study by Jaishree et al. (2012) explored the in vitro antioxidant properties of new thiazole derivatives, emphasizing the significance of novel compounds in mitigating oxidative stress. Some synthesized compounds showed potent antioxidant activity, which could be relevant in the prevention and treatment of diseases associated with oxidative damage (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
Targeting Cancer Stem Cells
Bhat, Al‐Dhfyan, and Al-Omar (2016) designed and synthesized novel benzoyl-dihydropyrimidinone/thione derivatives targeting cancer stem cells. Their study revealed that most compounds exhibited significant activity against colon cancer stem cells, presenting a promising approach for targeting cancer stem cells (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-12-5-7-13(8-6-12)15-11-27-20(21-15)22-19(23)14-9-16(24-2)18(26-4)17(10-14)25-3/h5-11H,1-4H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDTYRMXEOEVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-phenylethanone](/img/structure/B2846367.png)
![3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846368.png)
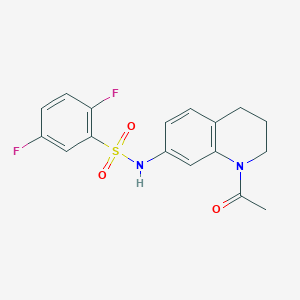
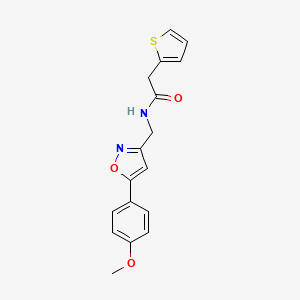
![3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2846373.png)
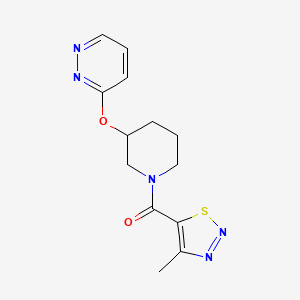
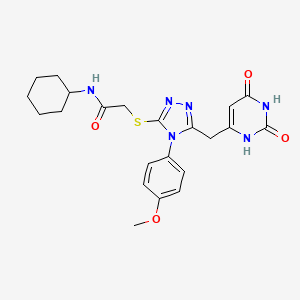
![N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2846380.png)
![3-amino-N-(furan-2-ylmethyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2846381.png)
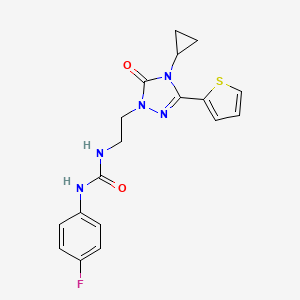
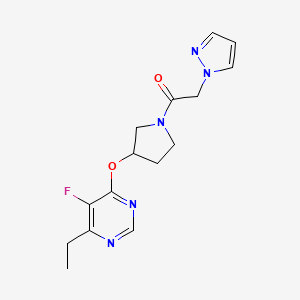
![4-methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2846387.png)
![2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2846389.png)
![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2846390.png)